molecular formula C13H29N B084455 2-Aminotridecane CAS No. 13205-57-7

2-Aminotridecane

Cat. No.: B084455
CAS No.: 13205-57-7
M. Wt: 199.38 g/mol
InChI Key: WCLHZVGJULAEJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminotridecane can be synthesized through various methods. One common synthetic route involves the reaction of tridecanal with ammonia or an amine under hydrogenation conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature.

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Aminotridecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2-Aminotridecane exerts its antimicrobial effects involves disrupting the cell membrane integrity of microorganisms. This disruption leads to leakage of cellular contents and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and membrane function .

Comparison with Similar Compounds

  • 2-Aminododecane
  • 2-Aminotetradecane
  • 2-Aminopentadecane

Comparison: 2-Aminotridecane is unique due to its specific chain length, which contributes to its distinct antimicrobial properties. Compared to its shorter or longer chain analogs, this compound exhibits a broader spectrum of activity and higher potency against resistant strains of microorganisms .

Properties

IUPAC Name

tridecan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLHZVGJULAEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880757
Record name 1-methyldodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13205-57-7
Record name 2-Aminotridecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-methyldodecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

60 g of 2-formamidotridecane are refluxed in 400 ml of 2 N HCl for 6 hours. The reaction mixture is then cooled in an ice bath, made alkaline with conc. NaOH, extracted with ether, and the ethereal extract is dried over Na2SO4. The ether is distilled off and the residue is then distilled in vacuo, affording 40 g of 2-aminotridecane. Boiling point: 68°-71° C./0.05.
Name
2-formamidotridecane
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 g of 2-tridecanone oxime are reduced in 200 ml of abs. ethanol with 2 g of 5% palladium on charcoal, affording 16 g of 2-aminotridecane. Boiling point: 82°-87° C./0.01.
Name
2-tridecanone oxime
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCCCC(C)=NO
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-amino dodecane, 2-amino-tridecane;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminotridecane
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2-Aminotridecane
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2-Aminotridecane
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2-Aminotridecane
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2-Aminotridecane
Customer
Q & A

Q1: What is the research focus of the provided papers?

A1: The provided research papers primarily focus on the antifungal activity of a specific compound: the 2-aminotridecane salt of 2-chloronitrophenol. One study directly compares its efficacy against fungal growth to Hexadecyl [].

Q2: What is known about the antifungal activity of this compound salt of 2-chloronitrophenol?

A2: While the exact mechanism of action is not detailed in the provided abstracts, the research suggests that the this compound salt of 2-chloronitrophenol exhibits antifungal properties []. Its efficacy is compared to Hexadecyl, indicating a potential structure-activity relationship study [].

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